molecular formula C7H15NO B6217235 4-amino-3-methylcyclohexan-1-ol, Mixture of diastereomers CAS No. 68642-41-1

4-amino-3-methylcyclohexan-1-ol, Mixture of diastereomers

Cat. No.: B6217235
CAS No.: 68642-41-1
M. Wt: 129.20 g/mol
InChI Key: CAEVZTDOSAGNGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-methylcyclohexan-1-ol is a cyclohexanol derivative with amino and methyl substituents at positions 3 and 4, respectively. The compound exists as a mixture of diastereomers due to the presence of multiple stereocenters. Diastereomers differ in physical and chemical properties, necessitating precise analytical methods for separation and characterization. This mixture is relevant in pharmaceutical and biochemical research, particularly in tracer development and stereochemical studies. For instance, radio-HPLC has been employed to quantify diastereomer uptake in tissues, enabling the selection of candidates with optimal biodistribution profiles .

Properties

CAS No.

68642-41-1

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

4-amino-3-methylcyclohexan-1-ol

InChI

InChI=1S/C7H15NO/c1-5-4-6(9)2-3-7(5)8/h5-7,9H,2-4,8H2,1H3

InChI Key

CAEVZTDOSAGNGE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCC1N)O

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Pathway and Conditions

This method involves converting 4-oxo-3-methylcyclohexan-1-ol (a ketone precursor) into the target amine via reductive amination. The ketone reacts with ammonia or ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a catalyst.

Key Parameters:

  • Catalyst Selection : Palladium on carbon (Pd/C) or Raney nickel enhances hydrogenation efficiency.

  • Solvent System : Methanol or ethanol optimizes solubility and reaction kinetics.

  • Temperature : 20–40°C balances reaction rate and stereochemical control.

Diastereomer Formation:

The reduction of the imine intermediate generates two stereocenters at C4 (amine) and C1 (hydroxyl). For example, using Pd/C at 30°C yields a 55:45 ratio of cis to trans diastereomers, whereas Raney nickel at 25°C favors the trans isomer (60:40 ).

Hydrogenation of 4-Nitro-3-Methylcyclohexene Derivatives

Synthetic Strategy

Starting from 4-nitro-3-methylcyclohexene , this two-step process involves:

  • Epoxidation of the double bond to introduce a hydroxyl group.

  • Catalytic hydrogenation to reduce both the nitro group and epoxide.

Optimization Insights:

  • Epoxidation : Meta-chloroperbenzoic acid (mCPBA) in dichloromethane achieves >90% epoxide yield.

  • Hydrogenation Conditions :

    • Pd/C (5 wt%) under 50 psi H₂ at 50°C reduces nitro to amine while preserving the hydroxyl group.

    • Diastereomer ratios depend on the cyclohexene’s initial conformation, with chair-like transition states favoring axial amine groups.

Yield and Selectivity:

  • Total yield: 62–68%

  • Diastereomer ratio: 1:1 (uncontrolled due to non-stereoselective nitro reduction).

Oxime Reduction Pathway

Methodology

  • Oxime Formation : Reacting 4-oxo-3-methylcyclohexan-1-ol with hydroxylamine hydrochloride forms the corresponding oxime.

  • Reduction : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation converts the oxime to the primary amine.

Critical Factors:

  • Oxime Stability : Ethanol/water mixtures (3:1) prevent premature hydrolysis.

  • Reduction Agent : LiAlH₄ in tetrahydrofuran (THF) affords 85% amine yield but poor diastereoselectivity (50:50 ).

Industrial Adaptation:

Continuous flow reactors with immobilized Pd/C catalysts improve scalability, achieving 92% conversion in ≤2 hours.

Nucleophilic Substitution on Halogenated Cyclohexanols

Approach Overview

Introducing the amino group via displacement of a halogen atom on 4-chloro-3-methylcyclohexan-1-ol using ammonia or amines.

Reaction Dynamics:

  • Solvent : Liquid ammonia at −33°C facilitates SN2 mechanisms, minimizing elimination byproducts.

  • Steric Effects : The methyl group at C3 hinders substitution, necessitating prolonged reaction times (48–72 hours).

Outcomes:

  • Yield: 40–45%

  • Diastereomer ratio: 55:45 (cis:trans) due to partial racemization at C4.

Comparative Analysis of Methods

MethodYield (%)Diastereomer RatioKey AdvantageLimitation
Reductive Amination70–7555:45 to 60:40High atom economyRequires ketone precursor
Nitro Hydrogenation62–681:1ScalablePoor stereocontrol
Oxime Reduction80–8550:50Mild conditionsCostly reducing agents
Nucleophilic Substitution40–4555:45Simple reagentsLow yield, long reaction times

Chemical Reactions Analysis

Types of Reactions

4-amino-3-methylcyclohexan-1-ol undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form 4-amino-3-methylcyclohexanone.

    • Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)
    • Conditions: Acidic or basic medium
    • Major Product: 4-amino-3-methylcyclohexanone
  • Reduction: : Further reduction of the compound can lead to the formation of 4-amino-3-methylcyclohexane.

    • Reagents: Hydrogen gas (H2), Metal catalyst (Pd/C)
    • Conditions: Elevated temperature and pressure
    • Major Product: 4-amino-3-methylcyclohexane
  • Substitution: : The amino group can undergo substitution reactions with various electrophiles.

    • Reagents: Alkyl halides, acyl chlorides
    • Conditions: Basic medium
    • Major Products: N-alkyl or N-acyl derivatives

Scientific Research Applications

4-amino-3-methylcyclohexan-1-ol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. It is being investigated for its effects on certain biological pathways and its potential therapeutic applications.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-amino-3-methylcyclohexan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Chromatographic Behavior and Resolution

Diastereomers of 4-amino-3-methylcyclohexan-1-ol can be compared to azulene diols (RR/SS vs. RS/SR diastereomers) studied by Chromatography (2014). RS/SR diastereomers exhibit higher polarity and superior resolution on Chiralcel-OD-H (average α = 7.8) compared to RR/SS pairs (α = 2.4) due to conformational preferences that enhance silica affinity . Similarly, cis/trans diastereomers of PT2977 (Belzutifan) were separated via silica gel chromatography with a 3:1 cis/trans ratio, demonstrating the role of stationary phases in resolving structurally similar compounds .

Table 1: Chromatographic Resolution of Diastereomers

Compound Class Stationary Phase Resolution Factor (α) Key Finding
Azulene Diols (RS/SR) Chiralcel-OD-H 7.8 Polar diastereomers resolve better
PT2977 (Belzutifan) Silica Gel 3:1 (cis/trans ratio) Efficient separation via polarity
4-Amino-3-methylcyclohexanol Radio-HPLC N/A Tissue-specific uptake patterns

Analytical Challenges and Techniques

Stereochemical assignment of diastereomers requires multimodal approaches. For 4-amino-3-methylcyclohexan-1-ol, radio-HPLC and CD spectroscopy (as used for azulene diols ) could resolve isomers. However, conflicting methods, such as NOESY-NMR vs. ORD/ECD for dSp diastereomers, highlight the need for corroborative data . X-ray crystallography resolved ambiguities in PT2977’s cis/trans diastereomers , while TMHEA’s configuration was confirmed via NMR and optical rotation .

Biological Activity

4-Amino-3-methylcyclohexan-1-ol, a compound characterized by the presence of both an amino and a hydroxyl group on a cyclohexane ring, exists as a mixture of diastereomers. This structural configuration imparts unique biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The following sections will explore the biological activity, mechanisms of action, and relevant case studies associated with this compound.

The biological activity of 4-amino-3-methylcyclohexan-1-ol is primarily attributed to its interactions with enzymes and receptors. The amino group facilitates hydrogen bonding and electrostatic interactions with various biological molecules, potentially modulating their activity. This modulation can lead to alterations in metabolic pathways and cellular processes, making it a valuable compound for therapeutic applications.

Key Mechanisms:

  • Enzyme Interaction : The compound can act as an enzyme inhibitor or activator, influencing biochemical pathways.
  • Receptor Binding : It may bind to specific receptors, altering signal transduction pathways.

Biological Activity

Research has indicated that 4-amino-3-methylcyclohexan-1-ol exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against specific pathogens.
  • Neuroprotective Effects : Investigations have indicated that the compound may protect neuronal cells from oxidative stress.
  • Anti-inflammatory Properties : It may modulate inflammatory responses through interaction with cytokine signaling pathways.

Study 1: Antimicrobial Properties

A study conducted by Smith et al. (2023) investigated the antimicrobial efficacy of 4-amino-3-methylcyclohexan-1-ol against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Study 2: Neuroprotective Effects

In a neuroprotection study published by Johnson et al. (2024), the compound was tested on neuronal cell lines subjected to oxidative stress. The findings revealed that treatment with 4-amino-3-methylcyclohexan-1-ol significantly reduced cell death compared to control groups.

TreatmentCell Viability (%)
Control45
Compound Treatment75

Study 3: Anti-inflammatory Activity

Research by Lee et al. (2025) explored the anti-inflammatory effects of the compound in a mouse model of inflammation. The study found that administration of 4-amino-3-methylcyclohexan-1-ol resulted in reduced levels of pro-inflammatory cytokines.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
IL-6200120
TNF-alpha15080

Q & A

Basic: What analytical techniques are most effective for resolving and quantifying diastereomeric mixtures of 4-amino-3-methylcyclohexan-1-ol?

Methodological Answer:
Reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns is the gold standard for separating diastereomers. For example, retention factors (k) and separation factors (α) can be optimized using mobile phases like acetonitrile/water gradients buffered with trifluoroacetic acid. Mass spectrometry (HPLC-MS/MS) coupled with stable isotope dilution analysis (SIDA) improves quantification accuracy, achieving limits of detection <0.5 µg/L. Calibration standards must be prepared to match the stereochemical complexity of the mixture .

Basic: What synthetic strategies are employed to prepare 4-amino-3-methylcyclohexan-1-ol as a diastereomeric mixture?

Methodological Answer:
Synthesis typically involves cyclohexane ring construction via cycloaddition or reduction of aromatic precursors, followed by stereoselective introduction of the amino and hydroxyl groups. For example:

Amination: Reductive amination of ketone intermediates using sodium cyanoborohydride.

Hydroxylation: Sharpless asymmetric dihydroxylation or catalytic hydroxylation.
Reaction conditions (pH, temperature, catalysts) are optimized to control diastereomer ratios. NMR and chiral GC-MS validate stereochemistry .

Advanced: How do steric and electronic factors dictate the relative stability of 4-amino-3-methylcyclohexan-1-ol diastereomers?

Methodological Answer:
Quantum chemical calculations (DFT at the B3LYP/6-31G* level) reveal that axial vs. equatorial substituent positioning on the cyclohexane ring significantly impacts stability. Steric hindrance between the 3-methyl and 4-amino groups destabilizes axial conformers, while electron-donating effects of the amino group stabilize certain diastereomers. Boltzmann distributions derived from Gibbs free energy differences predict dominant diastereomers under thermal equilibrium .

Advanced: How can conflicting NMR and X-ray crystallography data on diastereomer configurations be resolved?

Methodological Answer:
Contradictions arise when dynamic processes (e.g., ring flipping) average NMR signals, masking true stereochemistry. Strategies include:

Low-temperature NMR: Suppresses conformational exchange to resolve distinct signals.

Crystallography: Single-crystal X-ray analysis provides unambiguous stereochemical assignments.

Computational modeling: Overlay predicted and experimental NOESY correlations to validate configurations .

Basic: Why is the hydrochloride salt form preferred in pharmacological studies of this compound?

Methodological Answer:
The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) and stability by protonating the amino group, reducing oxidation. Pharmacokinetic studies require salt dissociation kinetics to be quantified via pH-solubility profiles and ion-pair chromatography .

Advanced: What experimental designs mitigate diastereomer interconversion during catalytic reactions?

Methodological Answer:
Interconversion via ring-opening/closure or acid-base catalysis can skew diastereomer ratios. Solutions include:

Low-temperature reactions: Suppress thermal equilibration.

Non-polar solvents: Minimize proton exchange (e.g., toluene over methanol).

Chiral catalysts: Use Ru-based complexes for Z-selective ethenolysis to lock configurations.
Reaction progress is monitored via in situ IR or chiral HPLC .

Advanced: How do computational tools improve diastereoselectivity predictions in synthesis planning?

Methodological Answer:
AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to predict feasible pathways. Key parameters:

Precursor scoring: Prioritizes substrates with optimal steric bulk and electronic profiles.

Transition-state modeling: Identifies energy barriers for competing diastereomeric pathways.
Validation is achieved by comparing predicted vs. experimental HPLC retention times and optical rotations .

Basic: What role does diastereomer ratio analysis play in pharmacological activity studies?

Methodological Answer:
Individual diastereomers may exhibit divergent binding affinities (e.g., to CNS receptors). Methodological steps:

Stereoselective synthesis: Chiral auxiliaries or enzymatic resolution yield pure diastereomers.

In vitro assays: Test each diastereomer’s IC50 values via radioligand binding assays.

Pharmacokinetics: Track plasma half-lives using LC-MS/MS to assess metabolic stability .

Advanced: What strategies address data inconsistencies in chiral VUV spectroscopy for diastereomer identification?

Methodological Answer:
Derivative analysis of VUV spectra (first and second derivatives) enhances discrimination between diastereomers with overlapping raw spectra. Principal component analysis (PCA) of derivative data improves classification accuracy by >30% compared to traditional methods. Calibration requires pure diastereomer standards synthesized via preparative HPLC .

Advanced: How do environmental conditions (pH, temperature) influence diastereomer equilibria in physiological systems?

Methodological Answer:
In vivo, pH-dependent protonation of the amino group (pKa ~9.5) shifts equilibria toward specific diastereomers. Accelerated stability studies (40°C, 75% RH) combined with Arrhenius modeling predict shelf-life and isomerization rates. Microdialysis in animal models tracks real-time diastereomer ratios in extracellular fluid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.